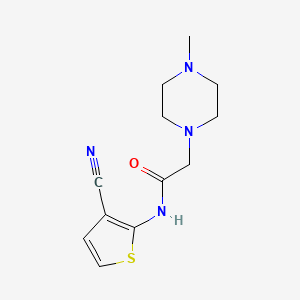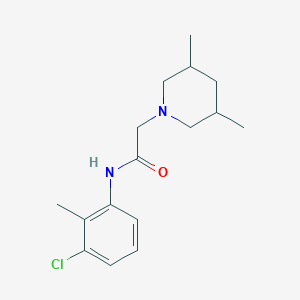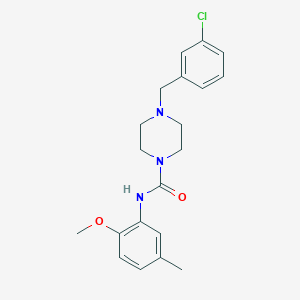
N-(3-cyanothiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanothiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide is a synthetic organic compound that features a thiophene ring substituted with a cyano group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiophene Ring: Starting with a thiophene precursor, a cyano group can be introduced via a nucleophilic substitution reaction.
Acylation Reaction: The thiophene derivative can then undergo an acylation reaction to introduce the acetamide group.
Piperazine Introduction: Finally, the piperazine ring can be attached through a nucleophilic substitution reaction, often using a suitable piperazine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Both the thiophene and piperazine rings can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Exploration as a potential therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like N-(3-cyanothiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide might interact with proteins, enzymes, or receptors, modulating their activity. This could involve binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide: can be compared with other thiophene or piperazine derivatives.
Thiophene Derivatives: Compounds like 2-cyanothiophene or 3-methylthiophene.
Piperazine Derivatives: Compounds like 1-methylpiperazine or 1-phenylpiperazine.
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which can confer unique chemical and biological properties. This might include specific binding affinities, reactivity, or pharmacokinetic profiles.
Properties
Molecular Formula |
C12H16N4OS |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C12H16N4OS/c1-15-3-5-16(6-4-15)9-11(17)14-12-10(8-13)2-7-18-12/h2,7H,3-6,9H2,1H3,(H,14,17) |
InChI Key |
WVESSWIGPUWVQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=CS2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10970545.png)
![N-[3-(4-Chloro-1H-pyrazol-1-YL)propyl]-1-adamantanecarboxamide](/img/structure/B10970551.png)
![(2E)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10970562.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B10970574.png)
![(3,4-Dichlorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10970575.png)
![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10970576.png)

![N-(4-{[(2,5-difluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10970597.png)
![N-cyclopropyl-4-{[(2-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B10970604.png)
![10-[(2-fluorophenyl)carbonyl]-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10970612.png)
![4-methyl-3-(2-methylfuran-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10970617.png)


![3-methoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B10970636.png)
